4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
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Scientific Research Applications
Vibrational and Structural Analysis
- Molecular Structure Analysis : 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with a structure similar to the one , has been synthesized and structurally confirmed using IR, NMR, and X-ray diffraction studies. Vibrational wavenumbers, computed using HF and DFT methods, assist in understanding the molecule's properties, such as NH stretching frequencies and hyperpolarizability (Rahul Raju et al., 2015).
Molecular Docking and Optical Studies
- Molecular Docking Analysis : Comparative studies of compounds structurally related to 4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid reveal insights into their vibrational properties and electronic structures. These compounds show potential as nonlinear optical materials, and their interaction with biological targets like Placenta growth factor (PIGF-1) indicates potential pharmacological significance (K. Vanasundari et al., 2018).
Peptide Synthesis
- Application in Solid-Phase Peptide Synthesis : Research on related compounds, such as 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL), demonstrates their use in peptide synthesis. These compounds allow for the creation of protected peptide acids necessary for segment condensation studies, providing insights into the synthesis process of complex organic molecules (F. Albericio & G. Barany, 1991).
ELISA Development
- Enzyme-Linked Immunosorbent Assay (ELISA) : The synthesis of compounds such as 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, related to the target compound, has contributed to developing sensitive ELISAs for detecting insecticide residues in agricultural samples. This highlights the compound's role in environmental monitoring and food safety (Qi Zhang et al., 2008).
Optical Probes for Disease Diagnosis
- Development of Fluorescent Probes : Research on 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, a structurally related compound, has led to the development of fluorescent probes for β-amyloids. These probes have potential applications in diagnosing Alzheimer's disease, demonstrating the significant role of such compounds in medical diagnostics (Huan-bao Fa et al., 2015).
Peptide Chemistry
- Carboxyl-Protecting Group in Peptide Synthesis : The use of related compounds as carboxyl-protecting groups in peptide chemistry has been explored, enhancing the stability and efficiency of peptide synthesis processes. This application is crucial for the development of new peptides and proteins for various biological and pharmaceutical applications (D. Chantreux et al., 1984).
Hemoglobin Modifiers
- Allosteric Modifiers of Hemoglobin : Studies on compounds like 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]- 2-methylpropionic acid, which have structural similarities, have shown potential as allosteric effectors of hemoglobin. This finding has implications for medical applications such as ischemia, stroke, and tumor radiotherapy (R. Randad et al., 1991).
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5/c1-5-7-8-14(6-2)13-21-17(20(24)25)12-19(23)22-16-11-15(26-3)9-10-18(16)27-4/h9-11,14,17,21H,5-8,12-13H2,1-4H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASUKWCFNQRALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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